

# An In-depth Technical Guide to 1,5-Difluoro-2,4-dimethoxybenzene

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## Compound of Interest

Compound Name: 1,5-Difluoro-2,4-dimethoxybenzene

Cat. No.: B1601719

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**Abstract:** This technical guide provides a comprehensive overview of **1,5-Difluoro-2,4-dimethoxybenzene**, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this isomer is not extensively published, this document consolidates its core molecular information and provides expert insights into its physicochemical properties, analytical characterization, and potential applications by drawing parallels with closely related isomers and general principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging fluorinated building blocks for novel molecular design.

## Core Molecular Identity

**1,5-Difluoro-2,4-dimethoxybenzene** is a substituted aromatic compound. Its fundamental molecular details are crucial for any experimental design, from reaction stoichiometry to analytical interpretation.

## Molecular Formula and Weight

The chemical formula and molecular weight are foundational parameters for this compound.

- Molecular Formula:  $C_8H_8F_2O_2$  [1]
- Molecular Weight: 174.15 g/mol [2][3]
- CAS Number: 79069-70-8 [1][4]

## Structural Isomerism: A Critical Note

It is imperative to distinguish **1,5-Difluoro-2,4-dimethoxybenzene** from its isomers, which share the same molecular formula and weight but differ in the substitution pattern on the benzene ring. A prominent and more extensively documented isomer is 1,2-Difluoro-4,5-dimethoxybenzene (CAS: 203059-80-7).[\[2\]](#)[\[3\]](#)[\[5\]](#) Misidentification can lead to significant errors in experimental design and interpretation of results.

Property	1,5-Difluoro-2,4-dimethoxybenzene	1,2-Difluoro-4,5-dimethoxybenzene
Structure		
CAS Number	79069-70-8 <a href="#">[1]</a> <a href="#">[4]</a>	203059-80-7 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>	C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	174.15 g/mol <a href="#">[2]</a> <a href="#">[3]</a>	174.15 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Physicochemical Properties and Rationale

While specific experimental data for **1,5-Difluoro-2,4-dimethoxybenzene** is limited, its properties can be expertly inferred from its structure and comparison with related analogues. The presence of two electron-donating methoxy groups and two electronegative fluorine atoms dictates its electronic and physical characteristics.

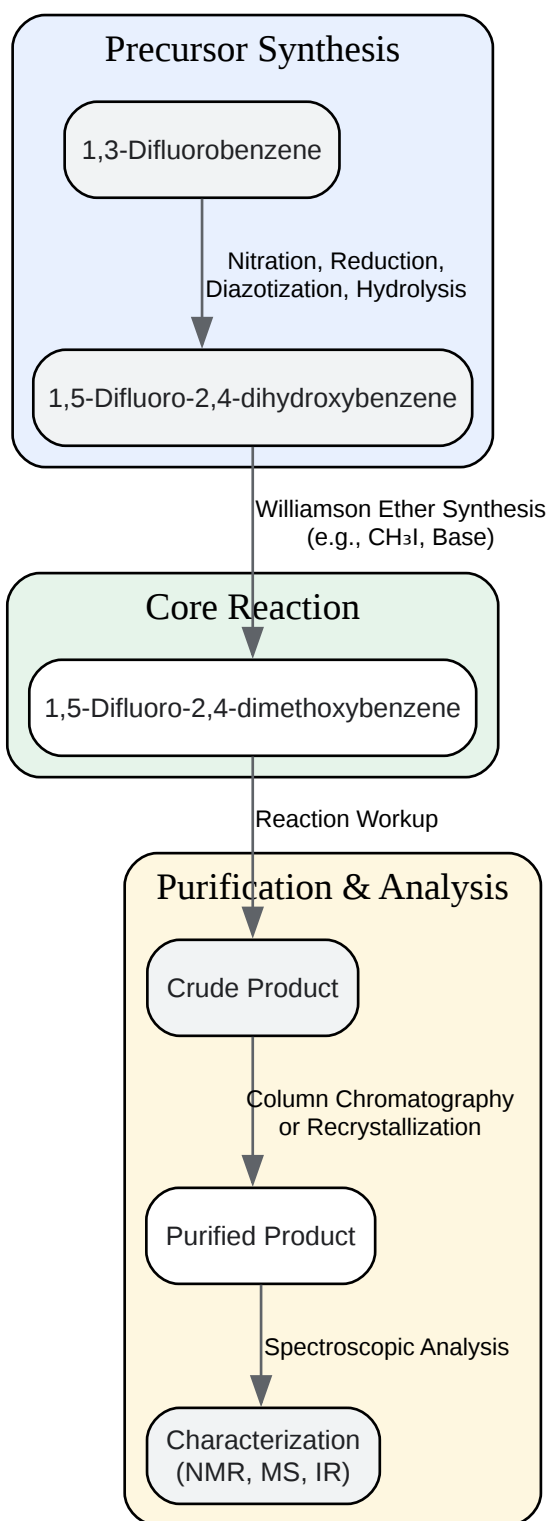
- **Polarity:** The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. This suggests moderate solubility in polar organic solvents.
- **Reactivity:** The benzene ring is activated by the electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution. The fluorine atoms act as deactivators but are also ortho-, para-directing. The interplay of these groups creates a unique reactivity profile that can be exploited in targeted synthesis.
- **Hydrogen Bonding:** The absence of acidic protons means it cannot act as a hydrogen bond donor, but the oxygen and fluorine atoms can act as weak hydrogen bond acceptors.

## Synthesis and Experimental Protocols

The synthesis of **1,5-Difluoro-2,4-dimethoxybenzene** is not widely documented. However, a general and logical synthetic pathway can be proposed based on standard organic chemistry transformations. A plausible approach involves the methylation of a corresponding dihydroxydifluorobenzene precursor.

## Proposed Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of substituted dimethoxybenzene compounds, which can be adapted for the target molecule.



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Caption: Conceptual workflow for the synthesis and characterization of **1,5-Difluoro-2,4-dimethoxybenzene**.

## General Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure for the methylation of a diol, which would be the key step in the proposed synthesis of **1,5-Difluoro-2,4-dimethoxybenzene** from its dihydroxy precursor.

Disclaimer: This is a representative protocol and must be adapted and optimized for the specific substrate.

- **Preparation:** To a stirred solution of the dihydroxy precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone) under an inert atmosphere (e.g., Argon), add a base such as potassium carbonate ( $K_2CO_3$ , 2.5 eq).
- **Methylation:** Add a methylating agent, such as methyl iodide ( $CH_3I$ , 2.2 eq), dropwise to the suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Workup:** After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

- $^1H$  NMR: The proton NMR spectrum of **1,5-Difluoro-2,4-dimethoxybenzene** is expected to be relatively simple.

- Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H. These protons will exhibit coupling to the adjacent fluorine atoms (H-F coupling).
- Methoxy Protons: Two distinct singlets in the region of 3.5-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show 6 distinct signals, accounting for the molecular symmetry. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum would be expected to show two distinct signals, confirming the presence of two non-equivalent fluorine atoms.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For **1,5-Difluoro-2,4-dimethoxybenzene**, the molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  value corresponding to its molecular weight (174.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present. Key expected peaks include:

- C-H stretching (aromatic and aliphatic)  $\sim 2850\text{-}3100\text{ cm}^{-1}$
- C=C stretching (aromatic)  $\sim 1500\text{-}1600\text{ cm}^{-1}$
- C-O stretching (ether)  $\sim 1000\text{-}1300\text{ cm}^{-1}$
- C-F stretching  $\sim 1000\text{-}1400\text{ cm}^{-1}$

## Applications in Research and Development

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[6\]](#)[\[7\]](#)

While specific applications for the 1,5-isomer are not well-documented, its structural motifs suggest significant potential in several areas, drawing parallels from its isomers.

## Pharmaceutical and Agrochemical Synthesis

Fluorinated aromatics are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of **1,5-Difluoro-2,4-dimethoxybenzene** makes it an attractive intermediate for creating complex molecules with tailored biological activities. The fluorine atoms can improve pharmacokinetic properties such as lipophilicity and resistance to metabolic degradation.[3]

## Materials Science

Difluorinated aromatic compounds are also used in the development of advanced materials, including polymers and liquid crystals.[3] The polarity and rigidity imparted by the difluoro-dimethoxybenzene core can be exploited to create materials with specific thermal, electronic, or optical properties. For example, related compounds are used as precursors in the synthesis of complex polycyclic aromatic structures through Diels-Alder reactions.[8][9]

## Conclusion

**1,5-Difluoro-2,4-dimethoxybenzene** represents a valuable, albeit under-explored, building block for chemical synthesis. This guide has established its core molecular identity and provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related isomers. As the demand for novel fluorinated compounds continues to grow in drug discovery and materials science, a deeper experimental investigation into this and other unique isomers is warranted.

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